![molecular formula C21H22N2O3S2 B2831530 5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide CAS No. 1251634-81-7](/img/structure/B2831530.png)
5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide
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Overview
Description
The compound “5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide” is a complex organic molecule. It contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains several phenyl groups (which are aromatic rings), and an amide group (which is a carbonyl group (C=O) attached to a nitrogen atom) .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the attachment of the various phenyl groups and the amide group. Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the oxazole ring and multiple phenyl and amide groups. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and reactivity. These properties would depend on the specific structure of the compound .Scientific Research Applications
Antitumor Properties
The compound exhibits promising antitumor activity due to its unique chemical structure. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with cell proliferation, induces apoptosis, and inhibits angiogenesis, making it a potential candidate for cancer therapy .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. The compound’s benzothiazine core may modulate inflammatory pathways, making it an interesting target for drug development. Researchers are exploring its anti-inflammatory effects in animal models and cell cultures .
Antimicrobial Activity
The compound’s sulfanyl group contributes to its antimicrobial properties. It has demonstrated activity against bacteria, fungi, and parasites. Investigations are ongoing to understand its mechanism of action and optimize its efficacy. Potential applications include treating drug-resistant infections .
Herbicidal and Insecticidal Properties
The compound’s structure resembles certain herbicides and insecticides. Researchers are evaluating its effects on plant growth and insect pests. It may offer an alternative to existing agrochemicals, promoting sustainable agriculture .
Neuroprotective Effects
The compound’s piperidine moiety suggests potential neuroprotective properties. Studies in animal models have explored its impact on neuronal health, synaptic plasticity, and neuroinflammation. Researchers aim to harness these effects for neurodegenerative disease management .
Drug Delivery Systems
Due to its unique structure, the compound could serve as a building block for novel drug delivery systems. Researchers are designing prodrugs and nanoparticles based on its core scaffold to enhance drug solubility, stability, and targeted delivery .
Other Applications
Beyond the mentioned fields, ongoing research explores additional applications, such as its role in enzyme inhibition, metal chelation, and photodynamic therapy. Its versatility makes it an exciting compound for further investigation .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3S2/c1-27-17-9-7-8-16(14-17)23-15-20(21(24)22-12-5-2-6-13-22)28(25,26)19-11-4-3-10-18(19)23/h3-4,7-11,14-15H,2,5-6,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTKCQOUDTMHJRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-{[ethyl(phenyl)amino]carbonyl}phenyl)-N-(1-phenylethyl)-1,3-oxazole-4-carboxamide |
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